molecular formula C18H25N7O4 B2863408 N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 577790-11-5

N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2863408
CAS No.: 577790-11-5
M. Wt: 403.443
InChI Key: IKVCXQKCYXDTQM-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the 2,5-dimethoxyphenyl and 4-ethylpiperazin-1-yl groups. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine include other pyrimidine derivatives with different substituents. Examples include:

  • N4-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
  • N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-aminopyrimidine-4,6-diamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O4/c1-4-23-7-9-24(10-8-23)18-21-16(19)15(25(26)27)17(22-18)20-13-11-12(28-2)5-6-14(13)29-3/h5-6,11H,4,7-10H2,1-3H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCXQKCYXDTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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